CCG-63802

Description

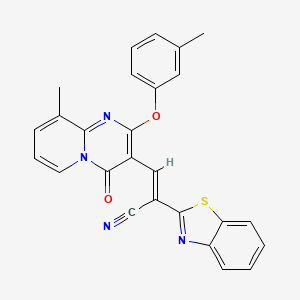

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVKVQMZDJFQX-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211064 | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620112-78-9 | |

| Record name | CCG-63802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620112789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620112-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CCG-63802 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339BU4Y35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CCG-63802: A Technical Guide to its Mechanism of Action as a Selective RGS4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-63802 is a small molecule inhibitor that has been identified as a selective, reversible, and allosteric antagonist of Regulator of G-protein Signaling 4 (RGS4). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This compound serves as a valuable research tool for investigating the physiological and pathological roles of RGS4-mediated signaling.

Introduction to Regulator of G-protein Signaling (RGS) Proteins

Regulator of G-protein Signaling (RGS) proteins are a family of cellular signaling proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the intrinsic rate of GTP hydrolysis by Gα subunits, RGS proteins play a critical role in terminating G-protein-coupled receptor (GPCR) signaling, thereby controlling the duration and amplitude of a wide array of physiological processes. RGS4, the primary target of this compound, is predominantly expressed in the brain, heart, and skeletal muscle, and is implicated in the regulation of cardiovascular function and neurotransmission. The development of selective RGS inhibitors like this compound provides a means to modulate G-protein signaling for therapeutic and research purposes.

Core Mechanism of Action of this compound

This compound exerts its inhibitory effect on RGS4 through a selective, reversible, and allosteric mechanism. It specifically binds to RGS4 and disrupts its interaction with the Gαo subunit, a member of the Gi/o family of G-proteins.[1][2] This blockage of the RGS4-Gαo interaction prevents RGS4 from performing its GAP function, leading to a prolongation of the active, GTP-bound state of Gαo and enhanced downstream signaling.

Thermal stability studies have demonstrated that this compound directly binds to RGS4 and not to the Gαo subunit.[2] The inhibitory action is reversible, as its effects can be washed out, and it retains significant activity in the presence of reducing agents, distinguishing it from earlier irreversible RGS inhibitors.[2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against RGS4

| Assay Type | Parameter | Value (μM) | Reference |

| Time-Resolved FRET | IC50 | 1.9 | [1] |

| Flow Cytometry Protein Interaction Assay (FCPIA) | IC50 | ~10 | [2] |

| FCPIA with 2 mM Glutathione | IC50 | ~40 | [2] |

Table 2: Selectivity Profile of this compound against other RGS Proteins (FCPIA)

| RGS Protein | IC50 (μM) |

| RGS8 | 112 |

| RGS16 | 42 |

| RGS19 | 20 |

| RGS7 | No inhibition |

Signaling Pathway

The following diagram illustrates the canonical G-protein signaling cycle and the inhibitory role of this compound on RGS4.

Caption: G-protein signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to identify and characterize inhibitors of the RGS4-Gαo interaction in a high-throughput format.

Materials:

-

Purified RGS4 protein labeled with an Alexa Fluor 488 acceptor fluorophore.

-

Purified Gαo protein labeled with a LanthaScreen Tb-chelate donor fluorophore.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, and 0.1% Lubrol, pH 8.0.

-

GDP and Aluminum Fluoride (AlF₄⁻) to activate Gαo.

-

This compound or other test compounds dissolved in DMSO.

-

384-well assay plates.

-

A microplate reader capable of TR-FRET measurements.

Protocol:

-

Prepare a solution of Tb-Gαo and Alexa Fluor 488-RGS4 in the assay buffer.

-

Add GDP and AlF₄⁻ to the protein solution to induce the active conformation of Gαo, allowing for its interaction with RGS4.

-

Dispense the protein mixture into the wells of a 384-well plate.

-

Add this compound or other test compounds at various concentrations to the wells. A DMSO control is run in parallel.

-

Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader. The donor (Tb) is excited at a specific wavelength (e.g., 340 nm), and the emission from both the donor (e.g., 495 nm) and the acceptor (e.g., 520 nm) is measured over a time-delayed window.

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the RGS4-Gαo interaction.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Single-Turnover GTPase-Activating Protein (GAP) Assay

This assay directly measures the ability of this compound to inhibit the GTPase-activating protein activity of RGS4.

Materials:

-

Purified, myristoylated Gαo protein.

-

[γ-³²P]GTP.

-

Purified RGS4 protein.

-

Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

This compound or other test compounds dissolved in DMSO.

-

5% (w/v) activated charcoal solution in 50 mM NaH₂PO₄.

Protocol:

-

Prepare Gαo loaded with [γ-³²P]GTP by incubating the protein with the radiolabeled GTP in the absence of Mg²⁺.

-

Initiate the single-turnover reaction by adding Mg²⁺ and a solution of RGS4 pre-incubated with either DMSO (control) or this compound at the desired concentration.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding the activated charcoal solution.

-

Centrifuge the samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.

-

Measure the amount of released ³²Pi in the supernatant using a scintillation counter.

-

The rate of GTP hydrolysis is determined by plotting the amount of ³²Pi released over time.

-

The inhibitory effect of this compound is quantified by comparing the rate of RGS4-stimulated GTP hydrolysis in the presence and absence of the compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the TR-FRET based screening for RGS4 inhibitors.

Caption: Workflow for TR-FRET based screening of RGS4 inhibitors.

Clinical Status

As of the latest available information, this compound is intended for research use only and has not been reported in clinical trials. Its utility lies in its application as a chemical probe to elucidate the roles of RGS4 in various biological systems.

Conclusion

This compound is a well-characterized, selective, and reversible allosteric inhibitor of RGS4. Its ability to specifically block the RGS4-Gαo interaction without affecting the intrinsic GTPase activity of Gαo makes it a precise tool for studying G-protein signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the modulation of RGS4 activity. Further investigation using this compound will continue to shed light on the therapeutic potential of targeting RGS proteins.

References

The Function of CCG-63802: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Function, Mechanism of Action, and Experimental Application of the RGS4 Inhibitor, CCG-63802.

Introduction

This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-accelerating proteins (GAPs) for Gα subunits.[2][4] By inhibiting RGS4, this compound effectively prolongs the active, GTP-bound state of specific Gα subunits, thereby amplifying downstream signaling cascades. This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of RGS4-mediated signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect by specifically binding to RGS4 and blocking its interaction with the Gαo subunit.[1][3] This allosteric inhibition prevents RGS4 from accelerating the intrinsic GTP hydrolysis of Gαo, thus maintaining the G-protein in its active signaling state. The inhibitory activity of this compound is dependent on the presence of cysteine residues within the RGS4 protein, with Cys-95 being identified as a particularly critical residue for its action.[2] Unlike some other RGS inhibitors, this compound is a reversible inhibitor, and its activity is retained under reducing conditions.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on various in vitro assays.

| Parameter | Value | Assay Method | RGS Protein Target | Reference |

| IC50 | 1.9 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | RGS4 | [1][5][6] |

| IC50 | ~10 µM | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 | [5] |

| Selectivity | More potent for RGS4 | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 vs. RGS7, RGS8, RGS16, RGS19 | [2] |

Signaling Pathways

Primary Signaling Pathway: Inhibition of RGS4-Mediated Gαo Deactivation

This compound directly modulates GPCR signaling by preventing the RGS4-mediated inactivation of Gαo. This leads to a sustained signal transduction from Gαo-coupled GPCRs.

Indirect Modulation of the RhoA Pathway

While not a direct inhibitor of the RhoA pathway, this compound can indirectly influence RhoA activity. Some G-protein coupled receptors, such as Protease-Activated Receptor 4 (PAR4), can signal through Gαq and Gα12/13 to activate RhoA.[7] RGS4 has been shown to attenuate this PAR4-mediated RhoA activation.[7] Therefore, by inhibiting RGS4, this compound can potentially enhance RhoA signaling downstream of specific GPCRs.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RGS4-Gαo Interaction

This assay is used to determine the IC50 of compounds that inhibit the interaction between RGS4 and Gαo.

-

Principle: The assay measures the proximity of terbium (Tb)-labeled Gαo (donor fluorophore) and Alexa Fluor 488 (AF488)-labeled RGS4 (acceptor fluorophore). When in close proximity, excitation of Tb results in energy transfer to AF488, producing a FRET signal. Inhibitors of the RGS4-Gαo interaction will disrupt this proximity, leading to a decrease in the FRET signal.

-

Methodology:

-

Purified Tb-Gαo and RGS4-AF488 are incubated together in an appropriate assay buffer.

-

This compound is added in a dose-dependent manner to the protein mixture.

-

The reaction is allowed to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

-

[³²P]GTP Single-Turnover GAP Assay

This assay measures the ability of this compound to inhibit the GTPase-accelerating protein (GAP) activity of RGS4.

-

Principle: The assay quantifies the rate of [γ-³²P]GTP hydrolysis by Gαo in the presence and absence of RGS4 and the inhibitor. A decrease in the rate of hydrolysis in the presence of RGS4 and the inhibitor indicates GAP inhibition.

-

Methodology:

-

Gαo is loaded with [γ-³²P]GTP.

-

The Gαo-[γ-³²P]GTP complex is incubated with RGS4 in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated, and the amount of free [³²P]Pi is separated from the unhydrolyzed [γ-³²P]GTP, typically using a charcoal binding method.

-

The amount of released [³²P]Pi is quantified by scintillation counting.

-

The rate of GTP hydrolysis is calculated and used to determine the inhibitory effect of this compound on RGS4's GAP activity.[6]

-

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput screening method is used to identify and characterize inhibitors of RGS protein-Gα subunit interactions.

-

Principle: RGS proteins are coupled to fluorescently labeled beads. The beads are then incubated with a fluorescently tagged Gα subunit. The binding of the Gα subunit to the RGS-coated beads is detected by flow cytometry. Inhibitors will reduce the fluorescence intensity of the beads.

-

Methodology:

-

RGS4 is coupled to spectrally distinct beads.

-

The RGS4-coated beads are incubated with the test compound (this compound).

-

Fluorescently labeled Gαo (e.g., AF532-Gαo) is added to the mixture.

-

After incubation, the fluorescence of the beads is analyzed using a flow cytometer.

-

A decrease in bead fluorescence indicates inhibition of the RGS4-Gαo interaction.[5]

-

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a putative RGS4 inhibitor like this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of RGS4 that serves as an indispensable tool for researchers in the fields of GPCR signaling, pharmacology, and drug discovery. Its selective and reversible nature allows for the precise modulation of RGS4 activity, enabling a deeper understanding of the roles of this important regulatory protein in health and disease. The detailed experimental protocols and established quantitative data provide a solid foundation for its application in a wide range of research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Regulators of G-protein signaling, RGS2 and RGS4, inhibit protease-activated receptor 4-mediated signaling by forming a complex with the receptor and Gα in live cells - PMC [pmc.ncbi.nlm.nih.gov]

CCG-63802: A Technical Guide to a Selective RGS4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). It details the compound's mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction: The Role of RGS4 in G-Protein Signaling

Regulator of G protein Signaling (RGS) proteins are crucial modulators of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Specifically, they function as GTPase-activating proteins (GAPs), accelerating the intrinsic GTP hydrolysis rate of G protein α-subunits (Gα).[1][2][3][4] This action drives the Gα subunit back to its inactive, GDP-bound state, thus terminating the signal initiated by the GPCR.[3][5]

RGS4 is a widely expressed member of this family, particularly in the brain, and is known to act on Gα subunits of the Gαi/o and Gαq subtypes.[4][6] By attenuating the duration and intensity of signals from numerous neurotransmitters and neuromodulators, RGS4 plays a significant role in cellular physiology.[6] Its dysregulation has been implicated in various disorders, including schizophrenia and bipolar disorder, making it a compelling target for therapeutic intervention.[3][4][6]

This compound: A Potent and Selective RGS4 Inhibitor

This compound is a small-molecule compound identified as a selective, reversible, and allosteric inhibitor of RGS4.[7][8] Its primary mechanism of action is to block the protein-protein interaction between RGS4 and the Gαo subunit.[7][8] Unlike earlier irreversible inhibitors, this compound's reversible nature makes it a more refined tool for studying RGS4 function and a more promising scaffold for drug development.[9]

Quantitative Data and Specificity

The inhibitory potency and selectivity of this compound have been characterized using various biochemical assays. The compound shows a clear preference for RGS4 over other closely related RGS proteins.

| Parameter | Value | Description | Reference |

| IC50 vs. RGS4 | 1.9 µM | Concentration required to inhibit 50% of the RGS4-Gαo interaction. | [7][8][10] |

| Selectivity | 2- to 10-fold | More potent against RGS4 compared to other R4 family members like RGS8 and RGS16. | [10] |

| Mechanism | Reversible, Allosteric | Binds to RGS4 at a site distinct from the Gα interaction surface and does not form a permanent covalent bond. | [7][8][9] |

| Activity | Cysteine-dependent | While its mechanism involves cysteine residues, it retains activity under reducing conditions. | [11] |

RGS4 Signaling Pathways and Inhibition by this compound

RGS4 modulates signaling cascades initiated by GPCRs coupled to Gαi/o and Gαq proteins. This compound restores and prolongs this signaling by inhibiting the GAP activity of RGS4.

4.1. Gαq Signaling Pathway

GPCR activation leads to Gαq-GTP formation, which activates Phospholipase Cβ (PLCβ). PLCβ then cleaves PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. RGS4 terminates this signal by accelerating GTP hydrolysis on Gαq. This compound prevents this termination.

Caption: Gαq signaling pathway and RGS4 inhibition by this compound.

4.2. Gαi Signaling Pathway

Upon GPCR activation, Gαi-GTP inhibits Adenylyl Cyclase (AC), reducing cAMP production and subsequent Protein Kinase A (PKA) activity. RGS4 enhances the inactivation of Gαi. By inhibiting RGS4, this compound prolongs the inhibition of Adenylyl Cyclase.

References

- 1. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. RGS4 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | RGS inhibitor | Probechem Biochemicals [probechem.com]

- 11. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CCG-63802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. This compound emerged from a high-throughput screening campaign and represents a significant advancement in the development of chemical probes to study RGS4 physiology. This document details the discovery process, mechanism of action, and key experimental data related to this compound, offering a comprehensive resource for researchers in the field of GPCR signaling and drug discovery.

Introduction

Regulator of G protein Signaling (RGS) proteins accelerate the intrinsic GTPase activity of Gα subunits, thereby attenuating the duration and intensity of G protein-coupled receptor (GPCR) signaling. The RGS4 protein, in particular, is a promising therapeutic target due to its role in various physiological processes. The discovery of small molecule inhibitors of RGS proteins has been a significant challenge, primarily due to the large and relatively featureless protein-protein interaction surface between RGS proteins and Gα subunits.

This compound was identified as a novel, reversible, and allosteric inhibitor of RGS4. Unlike earlier inhibitors which were often irreversible and reactive, this compound provided a valuable tool for studying the dynamic regulation of RGS4. This guide will explore the key milestones in the discovery and characterization of this important molecule.

Discovery of this compound

This compound was discovered through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen designed to identify inhibitors of the RGS4-Gαo interaction. This screening effort was a crucial step in moving beyond the limitations of previous irreversible inhibitors.

High-Throughput Screening

The TR-FRET assay utilized purified RGS4 and Gαo proteins labeled with a donor and acceptor fluorophore, respectively. An interaction between the two proteins results in a high FRET signal. Small molecules that disrupt this interaction lead to a decrease in the FRET signal, allowing for the identification of potential inhibitors. This robust and sensitive assay format enabled the screening of a large chemical library, ultimately leading to the identification of the pyrido[1,2-a]pyrimidin-4-one scaffold, to which this compound belongs.

Mechanism of Action

This compound acts as a selective, reversible, and allosteric inhibitor of RGS4.[1][2] Its mechanism of action is distinct from earlier covalent inhibitors.

-

Allosteric Inhibition: this compound does not bind to the direct interaction site of Gαo on RGS4. Instead, it binds to a distinct, allosteric pocket on the RGS4 protein. This binding event induces a conformational change in RGS4 that prevents its interaction with Gαo.

-

Reversibility: Unlike covalent inhibitors, the binding of this compound to RGS4 is reversible. This allows for a more dynamic and controlled modulation of RGS4 activity.

-

Cysteine Dependence: The inhibitory activity of this compound is dependent on the presence of cysteine residues within the allosteric binding pocket of RGS4.

References

The Biological Role of RGS4 Inhibition by CCG-63802: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, primarily acting as a GTPase-accelerating protein (GAP) for Gα subunits of the Gαi/o and Gαq families. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS4 effectively terminates the signal downstream of the receptor. The inhibition of RGS4 presents a compelling therapeutic strategy to potentiate endogenous signaling or enhance the efficacy of GPCR-targeted drugs. CCG-63802 has emerged as a key chemical probe for studying the physiological and pathological roles of RGS4. It is a selective, reversible, and allosteric inhibitor that prevents the RGS4-Gα interaction.[1][2] This guide provides an in-depth overview of the mechanism of this compound, its impact on cellular signaling, and its demonstrated roles in various disease models, supported by quantitative data and detailed experimental protocols.

This compound: A Selective RGS4 Inhibitor

This compound is a small molecule inhibitor identified through high-throughput screening as a compound that disrupts the interaction between RGS4 and the Gαo subunit.[3] It functions not by competing at the Gα binding site but through an allosteric mechanism, likely involving cysteine residues distal to the primary protein-protein interface.[3][4] Unlike earlier inhibitors, this compound is reversible and retains activity under reducing conditions, making it a more suitable tool for cellular and in vivo studies.[3]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified using various biochemical and biophysical assays. The data highlights its potency towards RGS4 and its selectivity against other RGS family members.

| Assay Type | Target | Parameter | Value | Reference |

| Time-Resolved FRET | RGS4-Gαo Interaction | IC50 | 1.9 μM | [1][3][5] |

| Flow Cytometry Protein Interaction | RGS4-Gαo Interaction | IC50 | ~10 μM | [3] |

| Single-Turnover GTPase Assay | RGS4 GAP Activity | Inhibition | Full inhibition at 100 μM | [3] |

| Flow Cytometry Protein Interaction | RGS19-Gαo Interaction | IC50 | ~70 μM | [3][6] |

| Flow Cytometry Protein Interaction | RGS16-Gαo Interaction | IC50 | ~70 μM | [3][6] |

| Flow Cytometry Protein Interaction | RGS8-Gαo Interaction | IC50 | >100 μM | [3][6] |

| Flow Cytometry Protein Interaction | RGS7-Gαo Interaction | Activity | No detectable activity | [3][6] |

Mechanism of Action: Modulating the GPCR Signaling Cascade

GPCRs are the largest family of cell surface receptors and mediate the majority of cellular responses to external stimuli. The canonical GPCR signaling cycle involves ligand binding, receptor activation, and subsequent activation of a heterotrimeric G protein (Gαβγ). The Gα subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and modulates downstream effectors. RGS proteins, including RGS4, act as brakes on this system.

By inhibiting RGS4, this compound removes this brake, leading to a sustained active, GTP-bound state of the Gα subunit. This prolongs the downstream signaling cascade, effectively amplifying the response to a given stimulus.

Visualization: RGS4's Role in GPCR Signaling and its Inhibition by this compound

Caption: GPCR signaling cascade and the inhibitory role of this compound on RGS4.

Biological Roles and Therapeutic Potential

The inhibition of RGS4 by this compound has been explored in several preclinical models, revealing its potential therapeutic utility across a range of disorders.

-

Neuropathic Pain and Analgesia: RGS4 is upregulated in models of neuropathic pain. Inhibition of RGS4 with this compound has been shown to enhance analgesic signaling mediated by opioid receptors, suggesting a strategy for reducing pain or lowering opioid dosage.[4]

-

Neuropsychiatric Disorders: RGS4 modulates signaling through dopamine D2 receptors.[4] Studies using this compound have provided evidence that RGS4 activity in postsynaptic neurons regulates long-term depression, implicating it in conditions like schizophrenia and Parkinson's disease.[4][7] In mouse models of Parkinson's, RGS4 inhibition can ameliorate movement deficits.[7][8]

-

Asthma and Airway Inflammation: In a mouse model of ovalbumin-induced asthma, this compound was shown to partially abrogate the beneficial effects of a PPARγ agonist, indicating that RGS4 signaling is involved in airway inflammation, hyperresponsiveness, and remodeling.[2]

Experimental Protocols

The characterization of this compound relied on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay is used to quantify the disruption of the RGS4-Gαo protein-protein interaction by an inhibitor.

-

Bead Preparation: Covalently couple purified, recombinant RGS4 protein to carboxylated Luminex beads according to the manufacturer's protocol.

-

Inhibitor Incubation: Incubate the RGS4-coated beads with varying concentrations of this compound (or vehicle control, e.g., DMSO) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0) for 15-30 minutes at room temperature.

-

Gαo Binding: Prepare activated Gαo by incubating purified, fluorescently labeled Gαo (e.g., Alexa Fluor 532-Gαo) with GDP and AlF4- to lock it in a transition-state-like conformation that binds tightly to RGS proteins.

-

Binding Reaction: Add the activated, fluorescent Gαo to the bead-inhibitor mixture and incubate for an additional 30-60 minutes to allow binding to reach equilibrium.

-

Detection: Analyze the samples using a flow cytometer capable of distinguishing the beads and quantifying the bead-associated fluorescence.

-

Data Analysis: The median fluorescence intensity of the beads corresponds to the amount of Gαo bound. Plot the percentage of inhibition (calculated relative to controls) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: FCPIA Experimental Workflow

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Single-Turnover GTPase Assay

This functional assay measures the ability of this compound to inhibit the core catalytic (GAP) activity of RGS4.

-

Gαo Loading: Incubate purified Gαo protein with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange, resulting in Gαo-[γ-³²P]GTP. Stop the loading reaction by adding excess MgCl₂.

-

Reaction Setup: Prepare reaction tubes on ice containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0), purified RGS4, and varying concentrations of this compound or vehicle control.

-

Initiate Reaction: Start the GTPase reaction by adding a small volume of the Gαo-[γ-³²P]GTP to the reaction tubes and transferring them to a 30°C water bath.

-

Time Points: At specific time intervals, quench the reaction in individual tubes by adding a solution of activated charcoal in phosphoric acid. The charcoal binds unmetabolized [γ-³²P]GTP but not the released free [³²P]phosphate.

-

Separation: Pellet the charcoal by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the free [³²P]phosphate) using a scintillation counter.

-

Data Analysis: Calculate the rate of GTP hydrolysis. Compare the rates in the presence and absence of RGS4 and/or this compound to determine the extent of GAP activity and its inhibition.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay confirms direct binding of the inhibitor to the target protein by measuring changes in protein thermal stability.

-

Reaction Mixture: In a 96- or 384-well PCR plate, prepare a reaction mixture containing purified RGS4 protein in buffer, a lipophilic fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.

-

Instrumentation: Place the plate in a real-time PCR instrument.

-

Thermal Denaturation: Apply a thermal gradient, slowly increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C). The instrument measures fluorescence at each temperature increment.

-

Data Acquisition: As the protein unfolds (denatures), the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

-

Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve is the melting temperature (Tm) of the protein. A shift in Tm in the presence of a ligand indicates a direct binding interaction. This compound causes a concentration-dependent reduction in the Tm of RGS4, confirming a direct, destabilizing binding event.[3] A control experiment with Gαo should show no change in Tm.[3]

Conclusion

This compound is a foundational tool for interrogating the biology of RGS4. Its reversible, allosteric mechanism of action provides a means to selectively amplify Gαi/o and Gαq signaling pathways in a temporal and dose-dependent manner. The quantitative data and experimental protocols outlined herein provide a framework for its use in research and drug discovery. The promising results in preclinical models of pain, Parkinson's disease, and other neurological disorders underscore the therapeutic potential of targeting RGS proteins and validate RGS4 as a druggable node in GPCR signaling networks. Further development of RGS4 inhibitors, building on the knowledge gained from this compound, holds significant promise for novel therapeutic interventions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medkoo.com [medkoo.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Regulating the Regulators: Epigenetic, transcriptional, and post-translational regulation of RGS proteins - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of CCG-63802: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for CCG-63802, a selective and reversible inhibitor of Regulator of G-protein Signaling 4 (RGS4). The document details the key experiments, presents quantitative data in a structured format, and outlines the methodologies used to confirm RGS4 as the primary molecular target of this compound.

Executive Summary

This compound has been identified as a potent, allosteric inhibitor of RGS4. Target validation studies have been crucial in confirming its mechanism of action and selectivity. A combination of biochemical and cell-based assays has demonstrated that this compound directly binds to RGS4, inhibits its interaction with Gα subunits, and consequently modulates G-protein signaling pathways. This guide will delve into the specific studies that form the basis of our understanding of this compound's target engagement.

Molecular Target: Regulator of G-protein Signaling 4 (RGS4)

RGS4 is a member of the Regulator of G-protein Signaling (RGS) family of proteins. These proteins act as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate G-protein signaling, thus acting as key negative regulators of this pathway. The targeted inhibition of RGS4 by this compound, therefore, has the potential to potentiate G-protein signaling in various physiological and pathological contexts.

Signaling Pathway of RGS4

The following diagram illustrates the canonical signaling pathway involving G-protein coupled receptors (GPCRs), G-proteins, and the regulatory role of RGS4.

Figure 1: RGS4 Signaling Pathway and Point of Intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the target validation studies of this compound.

Table 1: Biochemical Assay Data for this compound

| Assay Type | Target Interaction | Parameter | Value | Reference |

| Time-Resolved FRET | RGS4 - Gαo | IC50 | 1.9 µM | [1][2][3][4] |

| Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4 - Gαo | IC50 | ~10 µM | [1] |

| FCPIA with Glutathione (2 mM) | RGS4 - Gαo | IC50 | ~40 µM | [1][2] |

| Single-Turnover GAP Assay | RGS4 Catalytic Activity | Inhibition | Full inhibition at 100 µM | [1][2][5] |

| Thermal Shift Assay | Direct Binding to RGS4 | ΔTm | Concentration-dependent reduction | [1] |

Table 2: Selectivity Profile of this compound against other RGS Proteins (FCPIA)

| RGS Protein | IC50 | Selectivity vs. RGS4 | Reference |

| RGS7 | No detectable activity | >10-fold | [1] |

| RGS8 | Weakly active | Selective for RGS4 | [1] |

| RGS16 | Weakly active | Selective for RGS4 | [1] |

| RGS19 | Less potent than RGS4 | Selective for RGS4 | [1] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that validated RGS4 as the target of this compound are provided below.

Biochemical Assays

This assay was employed to quantify the inhibitory effect of this compound on the protein-protein interaction between RGS4 and Gαo.

-

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium chelate) conjugated to one protein and an acceptor fluorophore (e.g., allophycocyanin) conjugated to the interacting partner. Inhibition of the interaction by a compound leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant, purified RGS4 and Gαo proteins are used.

-

Gαo is loaded with a non-hydrolyzable GTP analog, such as GTPγS, to maintain its active state.

-

RGS4 is labeled with the donor fluorophore and Gαo with the acceptor fluorophore.

-

A dilution series of this compound is prepared in a suitable assay buffer.

-

The labeled proteins and the compound are incubated together in a microplate.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

FCPIA provides an alternative method to measure the inhibition of the RGS4-Gαo interaction.

-

Principle: One protein (e.g., RGS4) is immobilized on beads, while the interacting partner (e.g., Gαo) is fluorescently labeled. The binding of the fluorescent protein to the beads is detected by flow cytometry. An inhibitor will reduce the fluorescence signal associated with the beads.

-

Protocol Outline:

-

Streptavidin-coated beads are incubated with biotinylated RGS4 to immobilize the protein.

-

Fluorescently labeled Gαo (e.g., with Alexa Fluor 488) is prepared.

-

A serial dilution of this compound is made.

-

The RGS4-coated beads, fluorescent Gαo, and this compound are incubated together.

-

The fluorescence of the beads is analyzed using a flow cytometer.

-

The mean fluorescence intensity is plotted against the compound concentration to determine the IC50.

-

This assay directly measures the effect of this compound on the catalytic activity of RGS4.

-

Principle: The assay measures the rate of GTP hydrolysis by Gαo in the presence and absence of RGS4 and the inhibitor. The release of inorganic phosphate (Pi) is monitored.

-

Protocol Outline:

-

Gαo is loaded with [γ-32P]GTP.

-

This compound is pre-incubated with RGS4.

-

The reaction is initiated by adding the RGS4/inhibitor complex to the [γ-32P]GTP-loaded Gαo.

-

The reaction is quenched at various time points, and the amount of released 32Pi is quantified by scintillation counting after separation from the unhydrolyzed GTP.

-

The rate of GTP hydrolysis is calculated and compared between conditions.

-

DSF is used to demonstrate direct binding of a small molecule to a protein target.

-

Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

-

Protocol Outline:

-

Purified RGS4 is mixed with a fluorescent dye (e.g., SYPRO Orange).

-

Different concentrations of this compound are added to the protein-dye mixture.

-

The samples are heated in a real-time PCR instrument, and the fluorescence is measured at increasing temperatures.

-

The Tm is determined as the midpoint of the unfolding transition. A shift in Tm in the presence of the compound indicates direct binding.

-

Cellular Assays

This cell-based assay confirms the inhibition of the RGS4-Gα interaction within a cellular environment.

-

Principle: RGS4 and Gαi1 are fused to two separate, non-functional fragments of NanoLuciferase. Interaction between the two proteins brings the fragments together, reconstituting a functional luciferase enzyme that produces a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in luminescence.

-

Protocol Outline:

-

Cells are co-transfected with constructs encoding RGS4-LargeBiT and SmallBiT-Gαi1.

-

The transfected cells are treated with varying concentrations of this compound.

-

The NanoLuciferase substrate is added, and luminescence is measured using a luminometer.

-

A decrease in luminescence indicates inhibition of the protein-protein interaction.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental and logical processes in the target validation of this compound.

Figure 2: Overall Workflow for the Target Validation of this compound.

Figure 3: Experimental Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Conclusion

The comprehensive target validation studies for this compound provide strong evidence that its primary molecular target is RGS4. Through a series of robust biochemical and cell-based assays, it has been demonstrated that this compound directly binds to RGS4, inhibits its interaction with Gαo, and consequently attenuates its GTPase-activating protein activity. The compound also exhibits selectivity for RGS4 over other RGS family members. These findings validate RGS4 as a druggable target and establish this compound as a valuable tool for further investigating the role of RGS4 in health and disease, as well as a promising lead for the development of novel therapeutics.

References

Investigating Cellular Pathways with CCG-63802: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCG-63802, a selective and reversible small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its application in investigating cellular pathways. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound

This compound is a valuable chemical probe for studying the intricate roles of RGS proteins in cellular signaling. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. By inhibiting RGS protein function, this compound effectively prolongs the active, GTP-bound state of Gα subunits, leading to an amplification of GPCR downstream signaling.

It is important to distinguish this compound from other compounds in the "CCG" series, such as CCG-1423, which targets the Rho/MKL/SRF signaling pathway. This compound's well-characterized activity is specific to the inhibition of RGS proteins, particularly RGS4.

Mechanism of Action

This compound acts as a reversible and allosteric inhibitor of RGS4.[1][2] It specifically binds to RGS4 and disrupts its interaction with the Gαo subunit.[1][2] This blockade prevents RGS4 from exerting its GAP activity on Gαo, thus maintaining Gαo in its active, signal-transducing state for a longer duration.

Quantitative Data

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the assay format.

| Assay Type | Target | IC50 (μM) | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | RGS4-Gαo interaction | 1.9 | [1] |

| Fluorescence Polarization Immunoassay (FCPIA) | RGS4-Gαo interaction | ~10 | [1] |

Selectivity Profile of this compound:

This compound exhibits selectivity for RGS4 over other RGS family members.[1]

| RGS Protein | Potency Relative to RGS4 | Reference |

| RGS8 | Less potent | [1] |

| RGS16 | Less potent | [1] |

| RGS7 | No detectable activity | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

RGS4 Inhibition Assay (TR-FRET)

This assay is used to quantify the inhibitory effect of this compound on the RGS4-Gαo interaction.

Materials:

-

Purified RGS4 protein

-

Purified, fluorescently labeled Gαo subunit

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

Add RGS4 protein to the wells of a microplate.

-

Add the this compound dilutions to the wells containing RGS4 and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Add the fluorescently labeled Gαo subunit to the wells.

-

Incubate for a further period (e.g., 30 minutes) to allow for binding.

-

Measure the TR-FRET signal using a compatible plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

GTPase Activity Assay

This assay measures the effect of this compound on the GAP activity of RGS4.

Materials:

-

Purified RGS4 protein

-

Purified Gαo subunit

-

[γ-³²P]GTP

-

This compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Pre-load Gαo with [γ-³²P]GTP.

-

Incubate the [γ-³²P]GTP-loaded Gαo with RGS4 in the presence of varying concentrations of this compound.

-

At different time points, quench the reaction and separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP.

-

Quantify the amount of released [³²P]Pi using a scintillation counter.

-

Determine the rate of GTP hydrolysis to assess the inhibitory effect of this compound on RGS4's GAP activity. At a concentration of 100 μM, this compound has been shown to fully inhibit RGS activity.[1]

Cell-Based Assays

Cell-based assays are essential for understanding the effects of this compound in a more physiologically relevant context.

Example: HEK-293 Cell Depolarization Assay

This assay can be used to assess the functional consequences of RGS inhibition on GPCR signaling in intact cells.[3]

Materials:

-

HEK-293 cells co-expressing a GPCR of interest and its cognate G-protein.

-

Bradykinin (BK) or other relevant agonist.

-

8-Br-cGMP (a membrane-permeable cGMP analog).

-

This compound (5 μM).[3]

-

Membrane potential-sensitive dye.

-

Fluorometric imaging plate reader.

Procedure:

-

Culture HEK-293 cells in a microplate.

-

Load the cells with a membrane potential-sensitive dye.

-

Treat the cells with BK and 8-Br-cGMP to induce a specific signaling cascade that is modulated by RGS proteins.

-

Add this compound to the cells.

-

Monitor the changes in membrane potential (depolarization) over time using a fluorometric imaging plate reader. Inhibition of RGS proteins by this compound is expected to alter the depolarization response.[3]

Visualizations

Signaling Pathway Diagrams

Caption: Canonical G-protein signaling cycle and the inhibitory action of this compound on RGS4.

Experimental Workflow Diagram

Caption: General workflow for a cell-based assay using this compound.

Conclusion

This compound is a potent and selective tool for the pharmacological interrogation of RGS4 function. Its ability to reversibly inhibit the RGS4-Gαo interaction allows for the precise manipulation of GPCR signaling pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of RGS proteins in health and disease, and to aid in the development of novel therapeutics targeting G-protein signaling. Researchers should note the distinction between this compound and other inhibitors of different pathways, such as the Rho/MKL/SRF pathway, to ensure accurate experimental design and interpretation.

References

CCG-63802: A Technical Guide for Investigating G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their involvement in pathophysiology has made them a prime target for drug discovery. Understanding the intricate signaling pathways downstream of GPCR activation is paramount for the development of novel therapeutics. This technical guide focuses on the utility of CCG-63802, a small molecule inhibitor, as a tool to dissect GPCR signaling pathways, particularly those converging on the RhoA-MRTF-SRF axis.

This compound is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of GPCR signaling, accelerating the intrinsic GTPase activity of Gα subunits and thus terminating the signal. By inhibiting RGS4, this compound prolongs the active state of specific Gα subunits, notably Gαo, thereby amplifying and extending downstream signaling cascades. This makes this compound a valuable instrument for studying the temporal and spatial dynamics of GPCR signaling. A key pathway influenced by this extended G-protein signaling is the activation of the small GTPase RhoA and the subsequent nuclear translocation of Myocardin-Related Transcription Factor (MRTF), leading to the activation of Serum Response Factor (SRF) and gene transcription.

This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying GPCR-mediated signaling events.

Quantitative Data for this compound

For effective experimental design, it is crucial to understand the potency and selectivity of this compound. The following table summarizes the key quantitative parameters of this inhibitor.

| Parameter | Value | Reference |

| Target | Regulator of G-protein Signaling 4 (RGS4) | [1] |

| Mechanism of Action | Selective, reversible, and allosteric inhibitor of the RGS4-Gαo interaction | [1] |

| IC50 (RGS4-Gαo interaction) | 1.9 µM | [1] |

| Solubility | Soluble in DMSO | [2] |

| Stability in Aqueous Solution | Solutions are unstable; prepare fresh for each experiment. | [1] |

| Recommended Stock Solution | 10 mM in DMSO | Inferred from general laboratory practice |

| Recommended Working Concentration (in vitro) | 1-10 µM | Inferred from IC50 and cell-based assay data |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experiments is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

GPCR-Mediated Activation of the MRTF-SRF Pathway

This diagram illustrates the signaling cascade from a GPCR to the activation of the transcription factor SRF, and the point of intervention for this compound.

Caption: GPCR-RhoA-MRTF-SRF signaling pathway and this compound's point of action.

Experimental Workflow: SRF-Luciferase Reporter Assay

This diagram outlines the key steps for performing a Serum Response Factor (SRF)-luciferase reporter assay to quantify the effect of this compound on GPCR-mediated SRF activation.

Caption: Workflow for an SRF-luciferase reporter assay using this compound.

Experimental Workflow: Western Blot for MRTF-A Nuclear Translocation

This diagram details the procedure for assessing the effect of this compound on MRTF-A nuclear translocation using Western blotting of nuclear and cytoplasmic fractions.

Caption: Workflow for Western blot analysis of MRTF-A nuclear translocation.

Experimental Protocols

The following are detailed protocols for key experiments to study GPCR signaling using this compound.

Protocol 1: SRF-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of SRF in response to GPCR stimulation and its modulation by this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SRF-luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro])

-

Expression plasmid for the GPCR of interest

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well white, clear-bottom tissue culture plates

-

This compound (stock solution in DMSO)

-

GPCR agonist

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Prepare a DNA mixture containing the SRF-luciferase reporter plasmid (100 ng/well), the GPCR expression plasmid (50 ng/well), and the Renilla luciferase plasmid (10 ng/well).

-

Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate for 24 hours.

-

-

Serum Starvation: After 24 hours of transfection, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5% FBS) medium. Incubate for another 16-24 hours.

-

Inhibitor Treatment:

-

Prepare dilutions of this compound in serum-free medium from your DMSO stock. A typical final concentration range to test is 1-10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

-

Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1-2 hours.

-

-

GPCR Stimulation:

-

Prepare a solution of the GPCR agonist in serum-free medium at the desired final concentration.

-

Add the agonist to the wells containing the inhibitor or vehicle.

-

Include a non-stimulated control.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Perform the dual-luciferase assay according to the manufacturer's instructions.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of SRF activity by dividing the normalized luciferase activity of the agonist-stimulated samples by that of the unstimulated control.

-

Plot the fold induction against the concentration of this compound to determine its inhibitory effect.

-

Protocol 2: Western Blot Analysis of MRTF-A Nuclear Translocation

This protocol allows for the semi-quantitative assessment of MRTF-A distribution between the cytoplasm and the nucleus following GPCR stimulation and treatment with this compound.

Materials:

-

Cells of interest cultured in 6-well plates or 10 cm dishes

-

This compound (stock solution in DMSO)

-

GPCR agonist

-

Nuclear and cytoplasmic extraction kit

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MRTF-A, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Serum starve the cells for 16-24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate with the GPCR agonist for the appropriate time (e.g., 30-60 minutes).

-

-

Cell Fractionation:

-

Harvest the cells by scraping in ice-cold PBS.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Ensure to add protease and phosphatase inhibitors to all buffers.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against MRTF-A overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Quantify the band intensities using image analysis software.

-

Determine the ratio of nuclear to cytoplasmic MRTF-A to assess the extent of nuclear translocation under different conditions.

-

Protocol 3: Immunofluorescence Staining for MRTF-A Nuclear Translocation

This method provides a qualitative and quantitative assessment of MRTF-A subcellular localization at the single-cell level.

Materials:

-

Cells grown on glass coverslips in 24-well plates

-

This compound (stock solution in DMSO)

-

GPCR agonist

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-MRTF-A

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips and allow them to adhere and grow.

-

Serum starve the cells for 16-24 hours.

-

Treat with this compound and the GPCR agonist as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

-

Blocking and Staining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MRTF-A antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the MRTF-A and DAPI staining.

-

Analyze the images to determine the subcellular localization of MRTF-A. This can be done qualitatively by observing the distribution of the MRTF-A signal or quantitatively by measuring the fluorescence intensity in the nucleus and cytoplasm of individual cells.

-

Conclusion

This compound is a potent and selective tool for the investigation of GPCR signaling pathways that involve RGS4-mediated regulation of G-protein activity. Its ability to prolong G-protein signaling allows for a more detailed examination of the downstream events, such as the activation of the RhoA-MRTF-SRF pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of GPCR function. By carefully designing and executing experiments based on these guidelines, scientists can gain valuable insights into the complex and dynamic nature of GPCR signaling, ultimately contributing to the development of novel therapeutic strategies.

References

Preliminary Studies Using CCG-63802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving CCG-63802, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). The information presented is collated from foundational research and subsequent studies, offering a centralized resource for understanding the initial characterization and application of this compound.

Core Concepts

This compound is a small molecule inhibitor that specifically targets RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling by accelerating the GTPase activity of Gα subunits. By inhibiting RGS4, this compound enhances G protein signaling. The compound was identified through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen and has been characterized in various in vitro and in vivo models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value (μM) | Reference |

| RGS4-Gαo interaction | TR-FRET | IC50 | 1.9 | [1] |

| RGS4-Gαo interaction | FCPIA | IC50 | ~3-40 (in presence of 2 mM glutathione) | |

| RGS19-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |

| RGS16-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |

| RGS8-Gαo interaction | TR-FRET | IC50 | > RGS4 | [1] |

| RGS7-Gαo interaction | TR-FRET | IC50 | >> RGS4 | [1] |

Table 2: In Vivo and Cellular Activity of this compound

| Model System | Treatment | Observed Effect | Reference |

| HEK-293 Cells | This compound (5 μM) | Reversal of 8-Br-cGMP-induced inhibition of bradykinin-triggered depolarization | [2] |

| OVA-induced asthma mouse model | This compound (0.05 mg/kg, intratracheal) | Partial abrogation of the attenuating effect of Pioglitazone on airway inflammation, hyperresponsiveness, and remodeling |

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of RGS4. It binds to a pocket on RGS4 that is distinct from the Gα binding site, and this interaction is dependent on the presence of cysteine residues within this pocket. This allosteric inhibition prevents RGS4 from binding to and accelerating the GTP hydrolysis of Gαo, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to identify inhibitors of the RGS4-Gαo interaction.

-

Materials:

-

His6-tagged RGS4

-

GST-tagged Gαo

-

Europium-labeled anti-His6 antibody (donor fluorophore)

-

Allophycocyanin-labeled anti-GST antibody (acceptor fluorophore)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% bovine serum albumin)

-

-

Procedure:

-

Add His6-RGS4 and GST-Gαo to a microplate well.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Incubate to allow for binding.

-

Add the europium-labeled anti-His6 antibody and allophycocyanin-labeled anti-GST antibody.

-

Incubate to allow for antibody binding.

-

Excite the donor fluorophore (europium) at 340 nm.

-

Measure the emission of both the donor (615 nm) and the acceptor (665 nm) fluorophores.

-

Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibition of the RGS4-Gαo interaction.

-

Single-Turnover GTPase Assay

This assay measures the ability of RGS proteins to accelerate the GTPase activity of Gα subunits.

-

Materials:

-

Purified Gαo subunit

-

Purified RGS4 protein

-

[γ-³²P]GTP

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Activated charcoal

-

-

Procedure:

-

Load Gαo with [γ-³²P]GTP by incubation in a low-magnesium buffer.

-

Initiate the reaction by adding MgCl2 to the final concentration.

-

At various time points, take aliquots of the reaction and add them to activated charcoal to stop the reaction and bind free [γ-³²P]GTP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the amount of [³²P]Pi released.

-

To test the effect of this compound, pre-incubate RGS4 with the compound before adding it to the Gαo-[γ-³²P]GTP complex.

-

Cell-Based Depolarization Assay in HEK-293 Cells

This assay assesses the functional activity of this compound in a cellular context.[2]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.

-

Reagents:

-

Bradykinin (BK)

-

8-Bromo-cGMP (8-Br-cGMP)

-

This compound

-

-

Procedure:

-

Culture HEK-293 cells to a suitable confluency.

-

Treat cells with BK to induce depolarization, which can be measured using electrophysiological techniques (e.g., patch-clamp) or membrane potential-sensitive dyes.

-

Inhibit the BK-induced depolarization by co-treatment with 8-Br-cGMP.

-

Add this compound to the cells in the presence of BK and 8-Br-cGMP.

-

Measure the membrane potential. A reversal of the 8-Br-cGMP-induced inhibition (i.e., depolarization) indicates that this compound is inhibiting RGS protein activity.

-

In Vivo Mouse Model of Airway Inflammation

This study investigated the role of RGS4 in a model of chronic asthma.

-

Animal Model: BALB/c mice.

-

Induction of Asthma: Sensitization with ovalbumin (OVA) followed by repeated intranasal OVA challenges.

-

Treatment:

-

Pioglitazone (PGZ), a PPARγ agonist.

-

This compound administered intratracheally.

-

-

Endpoints:

-

Measurement of airway hyperresponsiveness (AHR).

-

Analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).

-

Histological analysis of lung tissue for inflammation and remodeling.

-

Measurement of cytokine and IgE levels.

-

-

Logical Relationship: This study used this compound as a pharmacological tool to confirm the involvement of RGS4 in the anti-inflammatory effects of PGZ. The logic is that if PGZ's effects are mediated through RGS4, then inhibiting RGS4 with this compound should reverse or reduce the beneficial effects of PGZ.

References

Methodological & Application

Application Notes and Protocols for CCG-63802 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-63802 is a potent, selective, and reversible allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit of heterotrimeric G-proteins.[1] RGS proteins, like RGS4, are critical negative regulators of G-protein signaling, accelerating the intrinsic GTPase activity of Gα subunits and thus attenuating the signal downstream of G-protein coupled receptors (GPCRs). By inhibiting RGS4, this compound can prolong the signaling of certain GPCRs, making it a valuable tool for studying the physiological and pathological roles of RGS4-mediated signaling pathways. These application notes provide a detailed protocol for the use of this compound in cell culture, with a focus on assessing its effects on cell viability.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental work.

| Property | Value |

| Molecular Formula | C₂₆H₁₈N₄O₂S[2][3] |

| Molecular Weight | 450.51 g/mol [1][3] |

| CAS Number | 620112-78-9[1][2][3] |

| Appearance | Yellow to orange solid[1] |

| Purity | >98% |

| SMILES | N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(OC4=CC=CC(C)=C4)N=C(C(C)=CC=C5)N5C3=O[2] |

| Biochemical IC₅₀ | 1.9 µM (for RGS4-Gαo interaction)[1] |

Data Presentation: Quantitative Analysis of this compound Effects

Table 1: Effect of this compound on HEK293 Cell Viability (Hypothetical Data)

| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 24 | 100 ± 4.5 |

| 1 | 24 | 98.2 ± 5.1 |

| 5 | 24 | 95.6 ± 4.8 |

| 10 | 24 | 88.3 ± 6.2 |

| 25 | 24 | 75.1 ± 7.3 |

| 50 | 24 | 60.7 ± 8.1 |

| 0 (Vehicle Control) | 48 | 100 ± 5.3 |

| 1 | 48 | 96.4 ± 4.9 |

| 5 | 48 | 89.1 ± 5.5 |

| 10 | 48 | 78.9 ± 6.8 |

| 25 | 48 | 62.5 ± 7.9 |

| 50 | 48 | 45.3 ± 8.5 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its molecular weight of 450.51 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.505 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. Solutions are reported to be unstable and should be prepared fresh where possible.

Cell Culture and Maintenance

Recommended Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable and commonly used cell line for studying G-protein signaling.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

96-well clear, flat-bottom cell culture plates

Protocol:

-

Culture HEK293 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, aspirate the old medium, wash the cells once with sterile PBS, and then add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until the cells detach.

-